Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate
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Overview
Description
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate is a quaternary ammonium compound with the molecular formula C24-H34-N-O3.Br and a molecular weight of 464.50 . This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium salts, such as dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate, typically involves the Menschutkin reaction. This reaction involves the nucleophilic substitution of a tertiary amine with an alkyl halide . For example, the synthesis of decyl(1,2-diphenyl-2-hydroxyethyl)ammonium bromide involves the reaction of (1R,2S)-1,2-diphenyl-2-dimethylaminoethanol with dodecyl bromide in acetonitrile .
Industrial Production Methods
Industrial production of quaternary ammonium salts often employs similar synthetic routes but on a larger scale. The use of robust catalysts that are stable at high temperatures and under strongly basic conditions is common. Polar solvents, such as acetonitrile, are typically used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of strong oxidizing agents can lead to the formation of oxidized products, while the use of nucleophiles can result in substitution products .
Scientific Research Applications
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate involves its interaction with negatively charged cell membranes. The quaternary ammonium moiety has a net positive charge, which allows it to interact with and inhibit negatively charged microorganisms . This interaction can lead to the breakdown of cell membrane structure, inhibition of protein synthesis, and interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Benzyldimethyl(2-hydroxyethyl)ammonium chloride
- Hexyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium, bromide
Uniqueness
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate is unique due to its specific molecular structure, which includes a benzilate group.
Properties
CAS No. |
55019-67-5 |
---|---|
Molecular Formula |
C24H34BrNO3 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
hexyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C24H34NO3.BrH/c1-4-5-6-13-18-25(2,3)19-20-28-23(26)24(27,21-14-9-7-10-15-21)22-16-11-8-12-17-22;/h7-12,14-17,27H,4-6,13,18-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QQASUCNQTMPYCA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
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